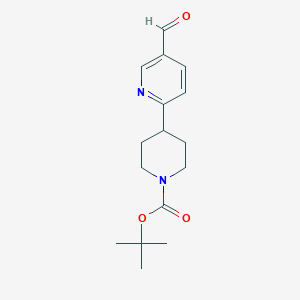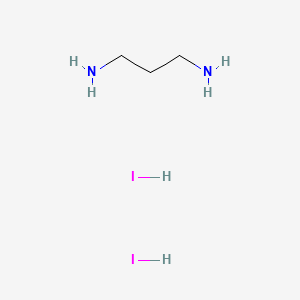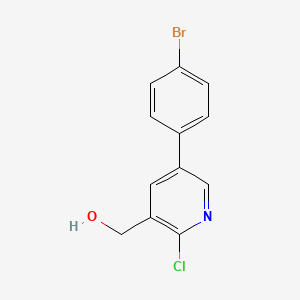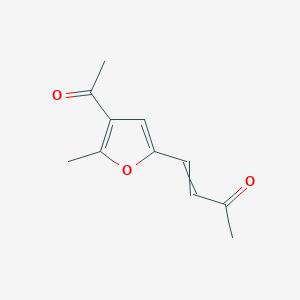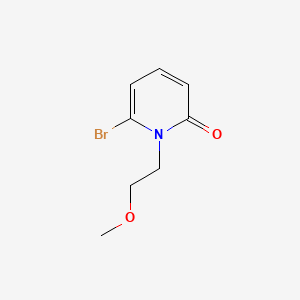
6-Bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one
Descripción general
Descripción
6-bromo-1-(2-methoxyethyl)-1H-indole is a compound with the CAS Number: 903499-28-5 . It has a molecular weight of 254.13 . The compound is usually stored at room temperature and it is in powder form .
Synthesis Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation is not well developed, but there are reports of catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .Molecular Structure Analysis
The IUPAC name of the compound is 2-(6-bromo-1H-indol-1-yl)ethyl methyl ether . The InChI code is 1S/C11H12BrNO/c1-14-7-6-13-5-4-9-2-3-10(12)8-11(9)13/h2-5,8H,6-7H2,1H3 .Chemical Reactions Analysis
The compound can be involved in various chemical reactions. For instance, it can undergo catalytic protodeboronation of pinacol boronic esters .Physical And Chemical Properties Analysis
The compound is a powder and is usually stored at room temperature .Aplicaciones Científicas De Investigación
Bromination and Synthesis
Bromination of dihydropyridines, including compounds similar to 6-Bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one, is a key process in organic chemistry. This process can lead to the formation of various derivatives, which have potential applications in further chemical synthesis (Skrastin'sh et al., 1991).
Research on the synthesis and kinetic resolution of methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates, which are structurally related to the chemical , reveals the importance of these compounds in the development of biologically active esters (Andzans et al., 2013).
Biological Activity
- Certain derivatives of 1,4-dihydropyridines, similar to the compound of interest, have been found to exhibit potential antiarrhythmic properties and calcium channel antagonistic activity. This suggests a possible area of pharmacological research and application for such compounds (Holt & Caignan, 2000).
Synthetic Utility
- The synthesis and characterization of various dihydropyridine derivatives, including 6-bromo-1,2-dihydropyridin-2-ones, have been investigated for their utility in creating lipid-like compounds and other organic structures. This highlights the synthetic utility of such compounds in the field of organic chemistry (Rucins et al., 2020).
Antimicrobial Properties
- Research on cyanopyridine derivatives, which are structurally related to 6-Bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one, indicates that these compounds can be synthesized with various functional groups and have shown antimicrobial activity against a range of bacteria. This suggests potential applications in the development of new antimicrobial agents (Bogdanowicz et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
6-bromo-1-(2-methoxyethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-12-6-5-10-7(9)3-2-4-8(10)11/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIDTLVEQNWSJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



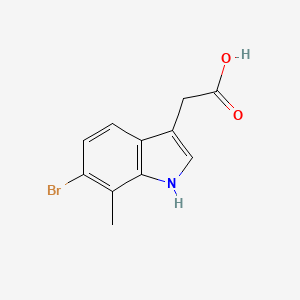
![1-[(5-Bromo-2-methylphenyl)methyl]pyrrolidine](/img/structure/B1449368.png)
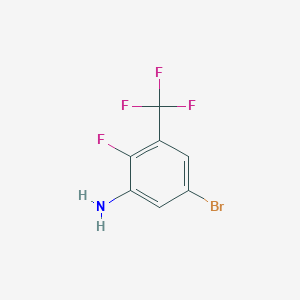
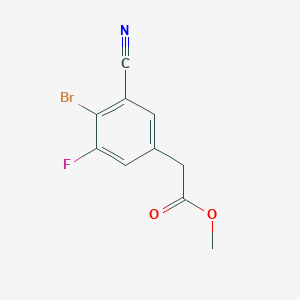
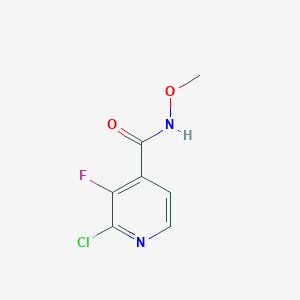
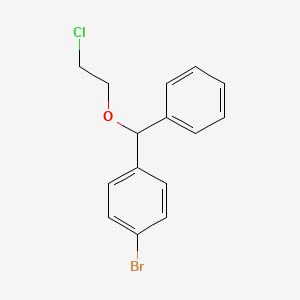
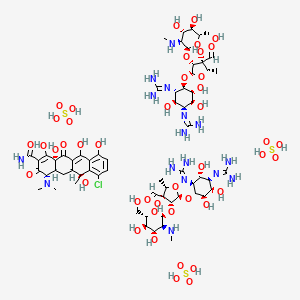
![1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1449379.png)
![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1449380.png)
![Methyl 4-amino-6-methyl-1-phenyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1449381.png)
